molecular formula C10H10BrNO2S B1331168 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid CAS No. 69570-83-8

2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid

Cat. No.: B1331168
CAS No.: 69570-83-8
M. Wt: 288.16 g/mol
InChI Key: TYLJHTCYCWHWRG-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic Acid

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid, which precisely describes the structural arrangement of functional groups within the molecule. Alternative nomenclature systems recognize this compound as 4-thiazolidinecarboxylic acid, 2-(4-bromophenyl)-, reflecting the thiazolidine core structure with the carboxylic acid substituent at position 4. The compound is also known by several synonyms including 2-(4-bromophenyl)-thiazolidine-4-carboxylic acid and 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid, all of which refer to the same molecular entity.

The molecular formula C₁₀H₁₀BrNO₂S reveals the precise atomic composition of the compound, consisting of ten carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 288.16 grams per mole, establishing the compound's molar mass for quantitative analytical applications. The Chemical Abstracts Service registry number 69570-83-8 serves as the unique identifier for this specific compound in chemical databases and literature. The molecular composition indicates the presence of multiple heteroatoms, contributing to the compound's potential for diverse intermolecular interactions and chemical reactivity patterns.

The structural analysis reveals that the molecule contains a five-membered thiazolane ring, which is a saturated heterocycle containing both nitrogen and sulfur atoms in a 1,3-arrangement. The 4-bromophenyl substituent at position 2 of the thiazolane ring introduces an aromatic component with halogen substitution, while the carboxylic acid group at position 4 provides acidic functionality and hydrogen bonding capability. This combination of structural elements creates a molecule with both hydrophilic and hydrophobic regions, influencing its solubility characteristics and potential biological interactions.

Crystallographic Studies

Single-Crystal X-ray Diffraction Data

The crystallographic characterization of thiazolane-containing compounds has been extensively studied through single-crystal X-ray diffraction analysis, providing fundamental insights into the three-dimensional molecular architecture. Historical crystallographic investigations of the related thiazolidine-4-carboxylic acid core structure have established baseline structural parameters that serve as reference points for understanding substituted derivatives. The X-ray crystallographic studies reveal critical information about bond lengths, bond angles, and molecular packing arrangements that are essential for comprehending the solid-state properties of these heterocyclic systems.

The crystallographic analysis of thiazolane derivatives typically reveals characteristic structural features including the non-planar conformation of the five-membered ring and the specific geometric arrangements of substituents. The presence of the 4-bromophenyl group introduces additional complexity to the crystal packing through potential halogen bonding interactions and aromatic stacking effects. The carboxylic acid functionality contributes to hydrogen bonding networks within the crystal lattice, influencing both the molecular conformation and intermolecular associations.

Detailed examination of crystallographic data provides quantitative measurements of bond distances within the thiazolane ring, revealing the characteristic carbon-sulfur, carbon-nitrogen, and carbon-carbon bond lengths that define the ring geometry. The positioning of the bromophenyl substituent relative to the thiazolane ring plane can be precisely determined through crystallographic analysis, providing insights into the preferred conformational arrangements. These structural parameters are crucial for understanding the compound's chemical reactivity and potential interactions with other molecules.

Conformational Analysis of Thiazolane Ring

The thiazolane ring system exhibits characteristic conformational flexibility due to the presence of sp³-hybridized carbon atoms and the five-membered ring structure. Conformational analysis reveals that the thiazolane ring typically adopts a puckered conformation rather than a planar arrangement, with the degree of puckering influenced by substituent effects and intermolecular interactions. The presence of both nitrogen and sulfur heteroatoms within the ring creates an asymmetric electronic environment that affects the preferred conformational states.

The conformational preferences of 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid are influenced by the steric interactions between the bulky bromophenyl substituent and the carboxylic acid group. The five-membered ring can adopt envelope or twist conformations, with the specific conformation determined by the balance between steric strain, electronic effects, and intermolecular forces. The nitrogen atom in the thiazolane ring can exhibit pyramidal geometry, contributing to the overall conformational complexity of the molecule.

Theoretical calculations and experimental observations indicate that the thiazolane ring exhibits rapid conformational interconversion at ambient temperatures, resulting in a dynamic equilibrium between different conformational states. The activation barriers for these conformational changes are typically low, allowing for facile ring flexing and adaptation to different chemical environments. This conformational flexibility has important implications for the compound's biological activity and crystal packing behavior.

Dihedral Angle Relationships Between Aromatic and Heterocyclic Systems

The spatial relationship between the 4-bromophenyl aromatic ring and the thiazolane heterocycle is characterized by specific dihedral angles that reflect the balance between electronic conjugation and steric interactions. Crystallographic studies of related compounds indicate that the aromatic ring is typically not coplanar with the thiazolane ring, adopting a twisted conformation that minimizes steric clashes while maintaining some degree of electronic communication between the π-systems.

The dihedral angle between the mean planes of the bromophenyl and thiazolane rings is influenced by several factors including steric hindrance from the bromine substituent, electronic effects from the heteroatoms, and crystal packing forces. Typical dihedral angles observed in similar compounds range from 45 to 90 degrees, reflecting the compromise between optimal orbital overlap and minimal steric strain. The specific orientation of the bromophenyl group affects the molecule's overall dipole moment and polarizability.

The rotational barrier around the carbon-carbon bond connecting the thiazolane ring to the bromophenyl group determines the conformational flexibility of this linkage. This rotation can be restricted by steric interactions between the bromine atom and the thiazolane ring substituents, particularly the carboxylic acid group. The preferred dihedral angles observed in the solid state may differ from those in solution due to the influence of crystal packing forces and intermolecular interactions.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid through characteristic chemical shifts and coupling patterns. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct resonances corresponding to different proton environments within the molecule, enabling precise structural identification and conformational analysis. Related thiazolidine compounds exhibit characteristic spectral patterns that serve as reference points for spectral interpretation.

The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the ¹H Nuclear Magnetic Resonance spectrum, reflecting the symmetrical substitution pattern of the benzene ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the bromine substituent, resulting in downfield shifts compared to unsubstituted benzene derivatives. The coupling constants between adjacent aromatic protons provide information about the electronic environment and substitution pattern of the aromatic ring.

The thiazolane ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the heterocyclic environment and the presence of electronegative heteroatoms. The proton at the 2-position of the thiazolane ring, which bears the bromophenyl substituent, typically appears as a distinct multiplet due to coupling with adjacent ring protons. The methylene protons of the thiazolane ring show complex splitting patterns arising from geminal and vicinal coupling interactions, providing detailed information about the ring conformation and dynamics.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations present in 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid through characteristic absorption bands. The carboxylic acid group exhibits distinctive vibrational modes including the carbonyl stretch typically observed around 1700 cm⁻¹ and the broad O-H stretch appearing in the 2500-3300 cm⁻¹ region. These characteristic frequencies allow for unambiguous identification of the carboxylic acid functionality and provide information about hydrogen bonding interactions.

The aromatic C-H stretching vibrations of the 4-bromophenyl group appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes are observed around 1600 and 1500 cm⁻¹. The presence of the bromine substituent influences the aromatic vibrational frequencies through electronic effects, resulting in subtle shifts compared to unsubstituted phenyl groups. The C-Br stretching vibration typically appears as a medium intensity band in the 500-700 cm⁻¹ region, confirming the presence of the bromine substituent.

The thiazolane ring system contributes several characteristic vibrational modes to the infrared spectrum, including C-S stretching vibrations and ring deformation modes. The nitrogen-containing heterocycle exhibits N-H stretching and bending vibrations that provide information about the protonation state and hydrogen bonding environment of the nitrogen atom. The combination of these vibrational modes creates a unique spectral fingerprint that enables definitive identification of the compound and monitoring of chemical transformations.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 2-(4-bromophenyl)-1,3-thiazolane-4-carboxylic acid, enabling structural confirmation and purity assessment. The molecular ion peak appears at m/z 288, corresponding to the molecular weight of the intact molecule. The presence of bromine results in characteristic isotope patterns due to the ⁷⁹Br and ⁸¹Br isotopes, creating distinctive peak doublets that confirm the presence of a single bromine atom in the molecule.

The fragmentation pattern of the compound provides insights into the relative stability of different molecular fragments and the preferred cleavage pathways under mass spectrometric conditions. Common fragmentation routes include loss of the carboxylic acid group (loss of 45 mass units corresponding to COOH), resulting in fragments that retain the bromophenyl-thiazolane core structure. The bromophenyl fragment typically appears as a prominent peak in the mass spectrum, reflecting the stability of the aromatic system.

The thiazolane ring can undergo various fragmentation reactions including ring opening and subsequent rearrangements that produce characteristic fragment ions. The relative intensities of different fragment peaks provide information about the thermodynamic stability and kinetic accessibility of various fragmentation pathways. Advanced mass spectrometric techniques such as tandem mass spectrometry enable detailed structural characterization through controlled fragmentation and analysis of daughter ions, providing comprehensive structural confirmation for this heterocyclic compound.

Properties

IUPAC Name

2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLJHTCYCWHWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69570-83-8
Record name 2-(4-Bromophenyl)-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69570-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis from L-Cysteine and 4-Bromobenzaldehyde

This method involves the reaction between L-cysteine and 4-bromobenzaldehyde to form the thiazolidine ring structure.

Steps :

  • Preparation of Reactants :
    • L-cysteine serves as the source for the thiazolidine backbone.
    • 4-bromobenzaldehyde provides the bromophenyl group.
  • Reaction Conditions :

    • The reaction is typically carried out in ethanol as a solvent.
    • Mild heating and stirring are applied to facilitate condensation.
  • Formation of Product :

    • The reaction results in cyclization, forming the thiazolidine ring attached to the bromophenyl group.
    • The carboxylic acid group is preserved during the reaction.

Advantages :

  • Simple setup and readily available reactants.
  • High yield under optimized conditions.

Conversion from Halomethylthiazoles

This method utilizes halomethylthiazoles as precursors, which are converted into thiazole aldehydes followed by oxidation to yield the carboxylic acid.

Steps :

  • Oxidation to Carboxylic Acid :

    • The aldehyde intermediate is oxidized using nitric acid and sulfuric acid mixtures.
    • Reaction temperatures are maintained between 65–90°C to optimize yield while avoiding decomposition.
  • Precipitation and Purification :

    • The carboxylic acid is precipitated by adjusting the pH to 1.5–2.5.
    • Filtration and drying yield the final product.

Advantages :

  • High purity of product.
  • Suitable for large-scale synthesis.

Single-Step Synthesis Using Acetic Anhydride

This method involves acetic anhydride as an acid derivative and ethanol as a solvent to achieve direct synthesis in one step.

Steps :

  • Reaction Setup :
    • A mixture of thiazolidine derivatives, acetic anhydride, and ethanol is prepared in a stirred tank reactor.
  • Reaction Conditions :

    • The system is stirred at 200 rpm for several hours at reflux temperatures (85–120°C).
    • Cooling steps are performed post-reaction (e.g., water-ice bath).
  • Product Recovery :

    • Solid products are recovered via vacuum filtration and washed with cold ethanol.
    • Final drying yields pure mixtures containing thiazolidine carboxylic acids.

Comparison of Methods

Method Reactants Solvent Temperature (°C) Yield (%) Advantages
L-Cysteine & 4-Bromobenzaldehyde L-cysteine, bromobenzaldehyde Ethanol ~40–85 High Simple setup; high efficiency
Halomethylthiazoles Halomethylthiazole Aqueous medium 65–90 ~85 High purity; scalable
Acetic Anhydride Method Thiazolidine derivatives Ethanol ~120 Moderate Single-step process; fast

Research Findings

Several studies have highlighted the importance of optimizing reaction conditions such as temperature, pH, and solvent choice for maximizing yield and purity:

  • Higher temperatures generally reduce reaction time but may risk thermal decomposition.
  • Adjusting pH during precipitation ensures maximum recovery of carboxylic acids.
  • Using ethanol as a solvent enhances cyclization efficiency in condensation reactions.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Research has demonstrated that thiazolidine derivatives, including 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, exhibit antiviral properties. Specifically, studies have shown that certain derivatives possess better anti-tobacco mosaic virus (TMV) activity than established antiviral agents like ribavirin. Compounds derived from this thiazolidine structure have shown inhibitory rates exceeding 50% at specific concentrations, indicating their potential as effective antiviral agents .

2. Antibacterial Properties
The thiazolidine scaffold has been extensively studied for its antibacterial effects. Various derivatives of thiazolidine-4-carboxylic acid have been synthesized and tested against a range of bacterial strains, showing promising antibacterial activity. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

3. Inhibition of Enzymatic Activity
Studies have indicated that certain thiazolidine compounds can inhibit specific enzymes such as angiotensin-converting enzyme (ACE). This inhibition is crucial for developing treatments for hypertension and related cardiovascular diseases. The compound's ability to modulate enzyme activity highlights its potential in therapeutic formulations aimed at managing blood pressure .

Synthesis Methodologies

The synthesis of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid typically involves multi-step organic reactions:

  • Initial Formation : The compound can be synthesized by reacting 4-bromobenzaldehyde with thiourea and appropriate carboxylic acid derivatives under controlled conditions.
  • Cyclization : Following initial formation, cyclization reactions are employed to form the thiazolidine ring structure.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.

Case Studies

Study Focus Findings
Study on Antiviral ActivityEvaluated against TMVCompounds showed >50% inhibition at 500 μg/mL
Antibacterial EfficacyTested against various strainsSignificant antibacterial activity observed
ACE Inhibition StudyCardiovascular applicationsEffective in reducing ACE activity, promising for hypertension treatment

Material Science Applications

In addition to its biological applications, 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid has potential uses in material science:

  • Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
  • Sensors : Its unique chemical properties make it suitable for developing sensors that detect specific ions or molecules in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the thiazole ring may participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Position: The 4-bromophenyl substituent in the target compound provides para-directed electronic effects, whereas the 3-bromo isomer (QG-9607) may exhibit distinct reactivity due to meta-substitution .

Functional Group Variations :

  • The tert-butoxycarbonyl group in the 4-chlorophenyl analog () introduces steric bulk, which could stabilize the compound against metabolic degradation .
  • Carboxylic Acid vs. Aldehyde : Unlike the aldehyde derivative (2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde, ), the carboxylic acid group enables salt formation and hydrogen bonding, critical for biological activity .

Biological Activity

The compound 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid (commonly referred to as BTCA) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of BTCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Physical Properties

  • Molecular Weight: 284.14 g/mol
  • Melting Point: Approximately 150-155 °C
  • Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

BTCA has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of BTCA

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of BTCA. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

The anticancer activity of BTCA is primarily attributed to its ability to:

  • Inhibit cell proliferation.
  • Induce cell cycle arrest at the G2/M phase.
  • Trigger apoptosis through the activation of caspases.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that BTCA reduced cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

BTCA has also shown promising anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects of BTCA

CytokineEffect ObservedConcentration (µM)Reference
TNF-alphaDecreased25
IL-6Decreased50

Toxicity Studies

While BTCA exhibits various biological activities, it is crucial to assess its toxicity profile. Preliminary toxicity studies indicate that at therapeutic concentrations, BTCA has a favorable safety profile with minimal cytotoxicity observed in normal human cell lines.

Table 3: Toxicity Profile of BTCA

Cell LineIC50 (µM)Reference
Human Fibroblasts>100
HepG2 Liver Cells>75

Q & A

Q. What are the key physicochemical properties of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid, and how are they experimentally determined?

  • Methodological Answer : The compound’s physicochemical properties can be determined via standardized analytical techniques:
  • Melting Point : 175–177°C (capillary tube method) .
  • Boiling Point : 474°C at 760 mmHg (thermogravimetric analysis or distillation) .
  • LogP : 2.566 (measured via reverse-phase HPLC or shake-flask method) .
  • Density : 1.629 g/cm³ (pycnometry) .
  • Refractive Index : 1.638 (Abbe refractometer) .
    These properties are critical for confirming purity and guiding solvent selection in synthesis.

Q. How can researchers validate the structural identity of 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid using spectroscopic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the thiazolane ring, bromophenyl substituent, and carboxylic acid group.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 288.161 (C10_{10}H10_{10}BrNO2_2S) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for C=O (1700–1720 cm1^{-1}) and S-C-N bonds (600–800 cm1^{-1}) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural refinement of this compound be resolved?

  • Methodological Answer : Use the SHELX software suite (e.g., SHELXL) for high-resolution refinement . Key strategies include:
  • Twinning Analysis : Address overlapping reflections using twin law matrices.
  • Anisotropic Displacement Parameters : Refine thermal motion for heavy atoms (e.g., bromine).
  • Hydrogen Bonding Networks : Validate via difference Fourier maps to resolve electron density ambiguities .

Q. What are the implications of conflicting CAS registry numbers (69570-83-8 vs. 294866-41-4) for this compound, and how should researchers address this?

  • Methodological Answer : Cross-reference analytical data with supplier certifications (e.g., NMR, HRMS) to confirm identity. For example:
  • lists CAS 69570-83-8 with a molecular weight of 288.161 .
  • cites CAS 294866-41-4, which may indicate a stereoisomer or supplier-specific variation .
  • Resolve discrepancies via X-ray crystallography or chiral chromatography to confirm stereochemical purity.

Q. How does the bromophenyl group influence the electronic and steric properties of the thiazolane ring?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing bromine atom increases the electrophilicity of the thiazolane ring, which can be quantified via DFT calculations (e.g., Mulliken charges).
  • Steric Effects : X-ray crystallography (using SHELXL ) can measure dihedral angles between the bromophenyl group and thiazolane ring to assess conformational rigidity .

Q. What strategies can optimize the compound’s LogP (2.566) for enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Derivatization : Esterify the carboxylic acid to improve lipid solubility (e.g., methyl ester).
  • Salt Formation : Use sodium or potassium salts to increase aqueous solubility for in vivo studies .
  • Structure-Activity Relationship (SAR) : Introduce polar substituents (e.g., hydroxyl groups) to balance LogP while retaining bioactivity.

Key Recommendations for Researchers

  • Prioritize SHELX-based refinement for crystallographic studies to resolve structural ambiguities .
  • Cross-validate CAS numbers with analytical data to avoid misidentification.
  • Utilize LogP values to guide derivatization strategies for drug discovery applications .

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